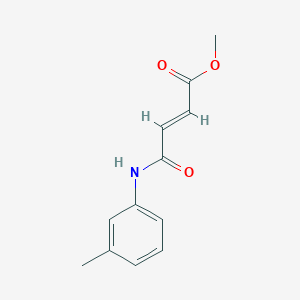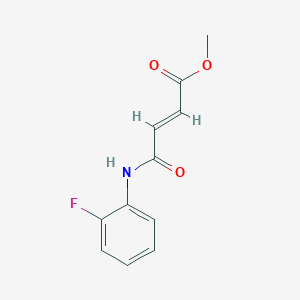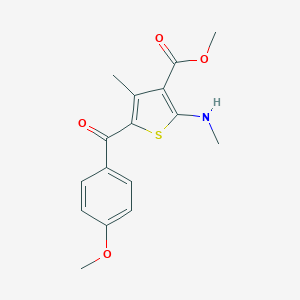![molecular formula C24H22ClN3O3 B281984 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of piperazine derivatives and is structurally related to the antipsychotic drug clozapine.
Mecanismo De Acción
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid acts as a selective antagonist at the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the dopamine D3 receptor, 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid modulates the release of dopamine in these pathways and thereby regulates the activity of the mesolimbic and mesocortical dopaminergic systems.
Biochemical and physiological effects:
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to have potent antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. It has also been shown to regulate the activity of the mesolimbic and mesocortical dopaminergic systems, which are implicated in various psychiatric and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has several advantages for use in lab experiments. It is a selective antagonist at the dopamine D3 receptor, which allows for the specific targeting of this receptor subtype. It has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has some limitations as well. It has a relatively short half-life, which may limit its efficacy in certain experimental paradigms. It also has limited solubility in water, which may require the use of organic solvents for its administration in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. One direction is to further investigate its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems and their interactions with the mesolimbic and mesocortical dopaminergic systems. Additionally, the development of more potent and selective compounds that target the dopamine D3 receptor may provide new insights into the role of this receptor subtype in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid involves the reaction of 4-(3-chlorophenyl)-1-piperazinecarboxylic acid with 4-aminobenzoic acid in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain pure 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. This synthesis method has been optimized to yield high purity and high yield of 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to have potent antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects in preclinical studies. 2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has also been studied for its potential use as a tool compound for studying the role of the dopamine D3 receptor in various physiological and pathological conditions.
Propiedades
Fórmula molecular |
C24H22ClN3O3 |
|---|---|
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
2-[[4-[4-(3-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H22ClN3O3/c25-17-4-3-5-20(16-17)28-14-12-27(13-15-28)19-10-8-18(9-11-19)26-23(29)21-6-1-2-7-22(21)24(30)31/h1-11,16H,12-15H2,(H,26,29)(H,30,31) |
Clave InChI |
OIPBAEHPIYCQQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)


methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)